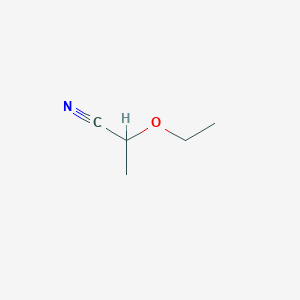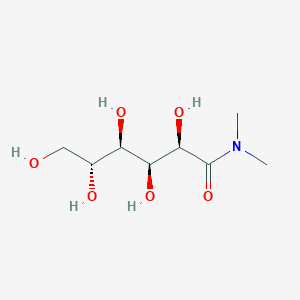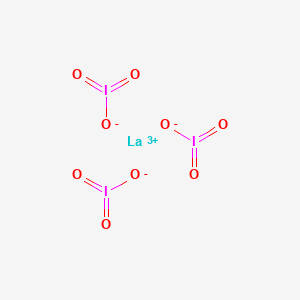
2-Ethoxypropanenitrile
説明
2-Ethoxypropanenitrile is a chemical compound that has been explored in various synthetic and analytical chemistry contexts. Research has focused on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of this compound and related compounds often involves reactions that produce specific structural features. For instance, the reaction of 2-ethoxy-3-alkenenitriles with tributylstannyllithium yields γ-ethoxyallylstannanes, a process valuable for preparing γ-ethoxyallyl compounds and dienol ethers (Takeda et al., 1986). Another method involves the Wittig reaction of ethyl trifluoroacetate and (cyanomethylidene)triphenylphosphorane to synthesize 3-ethoxy-4,4,4-trifluorobut-2-enenitrile (Volkonskii et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the configurations of the molecules and the nature of their intramolecular and intermolecular interactions, which are crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
This compound undergoes diverse chemical reactions, demonstrating its versatility in organic synthesis. For example, 1,3-dipolar cycloadditions with nitrile oxides and nitrile ylides yield stable 4,5-bicyclic cycloadducts (Hemming et al., 1993). This reactivity pattern highlights its utility in synthesizing complex heterocyclic structures.
科学的研究の応用
Catalytic Activity in Etherification Processes : 2-Ethoxypropanenitrile is used in the synthesis of ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) via liquid-phase synthesis over acidic ion-exchange resins. This process is important in the production of fuel additives and other industrial chemicals (R. Soto et al., 2018).
Role in Heritage Conservation : this compound has been studied in the context of its transformation into calcium alkoxides. This transformation is significant in the conservation of cultural heritage, particularly in the use of nanolimes for the preservation of architectural structures (C. Rodriguez-Navarro et al., 2016).
Thermodynamic Analysis in Chemical Synthesis : Research on the liquid-phase syntheses of various ethers, including 2-ethoxy-2-methylpropane, provides insights into the thermodynamic properties of reactions involving this compound. These studies contribute to understanding reaction mechanisms and thermodynamic properties in organic synthesis (J. H. Badia et al., 2016).
Electrochemical Applications : Studies explore the behavior of materials like molybdenum nitrides and compare them with other compounds for use in electrochemical capacitors. The insights gained are critical for the development of energy storage technologies (T.-C. Liu et al., 1998).
Biological Effects and Safety Studies : this compound has been analyzed for its potential biological effects, such as DNA and RNA damage in the context of its use as an industrial chemical (E. Fiala et al., 1989).
Medicinal Chemistry and Drug Development : Research shows the use of this compound derivatives in medicinal chemistry, particularly in the synthesis of compounds that inhibit specific enzymes. This is significant in the development of new pharmaceuticals (M. Abdo et al., 2010).
Thermal Properties in Industrial Applications : The thermal diffusivities of compounds like 2-ethoxy-2-methylpropane have been measured, providing crucial data for their use in industrial applications (Ying Zhang et al., 2017).
Environmental and Atmospheric Chemistry : The study of this compound in the context of atmospheric chemistry, particularly its photooxidation, contributes to understanding the environmental impact and behavior of this compound (K. Stemmler et al., 1996).
Safety and Hazards
作用機序
Target of Action
2-Ethoxypropanenitrile, also known as Propanenitrile, 2-ethoxy-, is a compound used in the realm of chemical synthesis and industry . .
Mode of Action
As an alkene with a versatile ethoxy group, this compound exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis . At the molecular level, this compound acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Biochemical Pathways
The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes . This compound serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .
Result of Action
The result of this compound’s action is its capacity to undergo facile transformations, contributing to the formation of complex molecules in various chemical reactions and processes . Its reactivity makes it an ideal candidate for constructing complex molecular structures that form the backbone of many drugs .
Action Environment
The environmental aspect of using this compound has gained attention. Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .
特性
IUPAC Name |
2-ethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJNVEVAILOJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026535 | |
| Record name | 2-Ethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14631-45-9 | |
| Record name | 2-Ethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)








![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)


